molecular formula C20H22O3 B13988768 (4'-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester

(4'-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester

Katalognummer: B13988768
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: PCJWSYQVFHKDOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester is an organic compound with the molecular formula C₂₀H₂₂O₃ and a molecular weight of 310.392 g/mol . This compound is characterized by the presence of a biphenyl core substituted with a tert-butyl group and an oxoacetic acid ethyl ester moiety. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester typically involves the reaction of 4-tert-butylbiphenyl with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of (4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester may involve the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: (4’-tert-Butylbiphenyl-4-yl)oxoacetic acid.

    Reduction: (4’-tert-Butylbiphenyl-4-yl)ethanol.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The biphenyl core can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4’-tert-Butylbiphenyl-4-yl)acetic acid: Lacks the ester group, making it less reactive in certain chemical reactions.

    (4’-tert-Butylbiphenyl-4-yl)methanol: Contains a hydroxyl group instead of an ester, affecting its solubility and reactivity.

    (4’-tert-Butylbiphenyl-4-yl)oxoacetic acid: The acid form of the compound, which has different chemical properties and reactivity.

Uniqueness

(4’-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester is unique due to the presence of both the biphenyl core and the ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C20H22O3

Molekulargewicht

310.4 g/mol

IUPAC-Name

ethyl 2-[4-(4-tert-butylphenyl)phenyl]-2-oxoacetate

InChI

InChI=1S/C20H22O3/c1-5-23-19(22)18(21)16-8-6-14(7-9-16)15-10-12-17(13-11-15)20(2,3)4/h6-13H,5H2,1-4H3

InChI-Schlüssel

PCJWSYQVFHKDOX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.